[(2-methoxypyridin-3-yl)sulfanyl](phenyl)methanone
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Overview
Description
(2-methoxypyridin-3-yl)sulfanylmethanone is a chemical compound with the molecular formula C13H11NO2S and a molecular weight of 245.3 g/mol. This compound has garnered significant attention due to its unique physical and chemical properties.
Preparation Methods
The preparation of (2-methoxypyridin-3-yl)sulfanylmethanone typically involves synthetic routes that include the reaction of 2-methoxypyridine with thiophenol under specific conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
(2-methoxypyridin-3-yl)sulfanylmethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the sulfanyl group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
(2-methoxypyridin-3-yl)sulfanylmethanone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (2-methoxypyridin-3-yl)sulfanylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways.
Comparison with Similar Compounds
(2-methoxypyridin-3-yl)sulfanylmethanone can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a heterocyclic structure and exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrrole derivatives: Pyrrole-containing compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Pyrimidine derivatives: These compounds have various biological activities, such as antioxidant, radioprotective, and antihypertensive properties.
(2-methoxypyridin-3-yl)sulfanylmethanone stands out due to its unique combination of a pyridine ring with a sulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2624138-61-8 |
---|---|
Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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